molecular formula C7H4BrClO3 B12838158 2-Bromo-4-chloro-5-hydroxybenzoic acid

2-Bromo-4-chloro-5-hydroxybenzoic acid

Cat. No.: B12838158
M. Wt: 251.46 g/mol
InChI Key: NBXYWIKASRDCQA-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-5-hydroxybenzoic acid is an organic compound with the molecular formula C7H4BrClO3 It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and hydroxyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-5-hydroxybenzoic acid typically involves the bromination and chlorination of hydroxybenzoic acid derivatives. One common method includes the following steps:

    Bromination: Hydroxybenzoic acid is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position on the benzene ring.

    Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent to introduce the chlorine atom.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-5-hydroxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of a dicarboxylic acid derivative.

    Reduction: The compound can undergo reduction reactions to remove the halogen atoms, yielding a simpler hydroxybenzoic acid derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products Formed

    Substitution: Formation of various substituted benzoic acid derivatives.

    Oxidation: Formation of dicarboxylic acid derivatives.

    Reduction: Formation of simpler hydroxybenzoic acid derivatives.

Scientific Research Applications

2-Bromo-4-chloro-5-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic compounds and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-5-hydroxybenzoic acid depends on its specific application. In biological systems, it may interact with cellular components, disrupting metabolic pathways or inhibiting the growth of microorganisms. The presence of halogen atoms and the hydroxyl group can influence its reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-hydroxybenzoic acid: Similar structure but lacks the chlorine atom.

    2-Bromo-5-chlorobenzoic acid: Similar structure but lacks the hydroxyl group.

    4-Chloro-3-hydroxybenzoic acid: Similar structure but lacks the bromine atom.

Uniqueness

2-Bromo-4-chloro-5-hydroxybenzoic acid is unique due to the presence of both bromine and chlorine atoms along with the hydroxyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H4BrClO3

Molecular Weight

251.46 g/mol

IUPAC Name

2-bromo-4-chloro-5-hydroxybenzoic acid

InChI

InChI=1S/C7H4BrClO3/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,10H,(H,11,12)

InChI Key

NBXYWIKASRDCQA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1O)Cl)Br)C(=O)O

Origin of Product

United States

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